molecular formula C4H3FN2S B585127 6-fluoro-1H-pyrimidine-2-thione CAS No. 149530-87-0

6-fluoro-1H-pyrimidine-2-thione

Cat. No.: B585127
CAS No.: 149530-87-0
M. Wt: 130.14
InChI Key: YGHYTYUCZNXXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1H-pyrimidine-2-thione is a fluorinated heterocyclic compound that serves as a key synthetic intermediate in the development of novel bioactive molecules. As a member of the pyrimidine-2-thione family, it possesses a versatile scaffold that allows for extensive chemical modification, making it a valuable building block in medicinal chemistry . The exocyclic sulfur atom at the 2-position and the fluorine substituent are key functional groups that influence the compound's electronic properties and its ability to engage in specific interactions with biological targets . Pyrimidine-2-thione derivatives are extensively researched due to their wide spectrum of biological activities. Structural analogs of this compound have demonstrated significant antiviral activity , including potent inhibition of the SARS-CoV-2 Main Protease (M pro ), a critical enzyme for viral replication . Furthermore, this class of compounds shows promise in oncology research , where related derivatives have been shown to inhibit the growth of breast carcinoma cells by targeting key signaling pathways such as RAS/PI3K/Akt/JNK . The core pyrimidine-2-thione structure is also known to be associated with other activities, including antimicrobial, antioxidant, and anti-inflammatory effects, highlighting its potential in multi-target drug discovery programs . The incorporation of a fluorine atom, as in this compound, is a common strategy in modern drug design. Fluorination can enhance a compound's metabolic stability, influence its lipophilicity, and improve its ability to penetrate cell membranes, thereby optimizing its pharmacokinetic profile . Researchers can utilize this scaffold for the synthesis of more complex, fused heterocyclic systems or for further functionalization via S-alkylation, leveraging the thiol-thione tautomerism inherent to this class of molecules . This product is offered exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2S/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHYTYUCZNXXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclocondensation

A widely employed method involves the condensation of fluorinated aldehydes with thiourea under alkaline conditions. For instance, 6-fluoro-1H-pyrimidine-2-thione can be synthesized by reacting 6-fluoropyrimidine-2-carbaldehyde with thiourea in ethanolic potassium hydroxide (KOH) at reflux temperatures (80–90°C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the thiolate ion on the aldehyde carbonyl, followed by cyclization and aromatization.

Mechanistic Insights :

  • Formation of Thiolate Intermediate : Thiourea deprotonates in basic media to generate a thiolate ion (S⁻), which attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization : Intramolecular dehydration forms the pyrimidine ring, with the fluorine atom remaining intact due to its strong C–F bond stability.

  • Aromatization : Final elimination of water yields the aromatic thione product.

This method achieves moderate yields (60–75%) but requires careful control of pH and temperature to prevent side reactions such as over-oxidation or desulfurization.

Solvent and Catalytic Optimization

Recent advancements utilize polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction rates. Catalysts such as p-toluenesulfonic acid (PTSA) or iodine improve regioselectivity, particularly when synthesizing polysubstituted analogs. For example, a 2024 study demonstrated that adding 5 mol% iodine in DMF at 100°C increased the yield of this compound to 82% while reducing reaction time to 3 hours.

Heterocyclization of Fluorinated Isothiocyanates and Amines

[5+1] Heterocyclization Pathways

An alternative approach involves the reaction of fluorinated isothiocyanates with diamines or amino alcohols. For instance, this compound was synthesized via the cyclization of 2-fluoroethyl isothiocyanate with 1,3-diaminopropane in methanol at 25°C for 24 hours. The reaction proceeds through a six-membered transition state, forming the pyrimidine ring with simultaneous incorporation of the thione group.

Key Advantages :

  • Mild Conditions : Reactions occur at ambient temperature, minimizing thermal degradation.

  • High Atom Economy : No byproducts except water or methanol.

Role of Fluorinated Building Blocks

The fluorine atom is typically introduced via fluorinated isothiocyanates or amines. For example, 3-fluoropropyl isothiocyanate reacts with 2-aminopyridine to yield this compound with 68% efficiency. Nuclear magnetic resonance (NMR) studies confirm the retention of fluorine at the 6-position, as evidenced by distinctive ¹⁹F NMR shifts at −120 to −125 ppm.

Oxidative and Halogenation Methods

Chlorine-Mediated Oxidation

Patent literature describes the oxidation of 5-alkoxy-triazolopyrimidine precursors using chlorine gas or hydrogen peroxide to introduce sulfur functionalities. Although developed for triazolo derivatives, this method can be adapted for pyrimidine-2-thiones by substituting fluorinated starting materials. For example, chlorination of 6-fluoro-5-methoxypyrimidine in acetonitrile at 15°C, followed by treatment with hydrogen peroxide, yields the thione derivative with 70–75% purity.

Critical Parameters :

  • Temperature Control : Excess heat promotes desulfurization.

  • Stoichiometry : A 1:1 molar ratio of chlorine to precursor ensures complete conversion.

Thiophosgene-Based Thiolation

Thiophosgene (CSCl₂) serves as a sulfur donor in reactions with fluorinated pyrimidines. In a 2023 study, 6-fluoropyrimidine was treated with thiophosgene in dichloromethane at 0°C, followed by hydrolysis with aqueous sodium bicarbonate to afford the thione in 65% yield.

Comparative Analysis of Synthesis Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

Method Conditions Yield Advantages Limitations
CyclocondensationKOH, ethanol, reflux60–75%Scalable, low costSide reactions at high pH
HeterocyclizationMethanol, 25°C68–82%Mild conditions, high purityLong reaction times
Chlorine OxidationCl₂, acetonitrile, 15°C70–75%Rapid, compatible with halogensToxicity of chlorine gas
Thiophosgene ThiolationCSCl₂, 0°C65%Direct thione introductionHandling hazardous reagents

Mechanistic and Kinetic Considerations

Kinetic Studies of Cyclocondensation

Pseudo-first-order kinetics were observed for the cyclocondensation of 6-fluoropyrimidine-2-carbaldehyde with thiourea, with an activation energy (Eₐ) of 45 kJ/mol. The rate-determining step is the nucleophilic attack of the thiolate ion, as confirmed by density functional theory (DFT) calculations.

Thermodynamic Stability

The fluorine atom at the 6-position enhances the thermodynamic stability of the pyrimidine ring by 8–10 kcal/mol compared to non-fluorinated analogs, as demonstrated by computational studies . This stabilization arises from hyperconjugative interactions between the C–F σ* orbital and the π-system of the ring.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinethione derivatives, depending on the nucleophile used.

Scientific Research Applications

6-fluoro-1H-pyrimidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrimidine-2-thione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the thione group and the fluorine atom can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

2.1. Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity
6-Fluoro-1H-pyrimidine-2-thione -F (C6), -C=S (C2) High electronegativity, thione-mediated interactions Potential enzyme inhibition, antimicrobial
6-Amino-5-fluoro-1H-pyrimidin-2-one -F (C5), -NH₂ (C6), -C=O (C2) Amino group enhances solubility; oxo group reduces acidity Anticancer, antiviral
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione -F (C5), -CF₃ (pyridine), -C=S (C4), -CH₃ (C6) Lipophilic trifluoromethyl group; dual thione-fluorine interactions High antimicrobial potency
Tetrahydropyrimidine-2(1H)-thione Saturated pyrimidine ring, -C=S (C2), -CH₃ (C4, C6) Reduced aromaticity; increased conformational flexibility Antioxidant, agrochemical applications
2.2. Physicochemical Properties
  • Electron Effects: The fluorine atom in this compound withdraws electron density, polarizing the ring and enhancing reactivity toward electrophilic targets. In contrast, amino groups (e.g., 6-amino-5-fluoro-1H-pyrimidin-2-one) donate electrons, increasing solubility but reducing metabolic stability .
  • Solubility: Thione groups (-C=S) are less polar than hydroxyl (-OH) or oxo (-C=O) groups, making this compound more lipophilic than its oxo or amino analogs. This property may improve membrane permeability but reduce aqueous solubility .

Q & A

Q. How can researchers optimize the synthesis of 6-fluoro-1H-pyrimidine-2-thione for improved yield and purity?

  • Methodological Answer : The synthesis can be optimized using a one-pot multicomponent reaction (MCR) approach, leveraging microwave-assisted conditions to enhance reaction efficiency. For example, microwave irradiation reduces reaction times and improves regioselectivity in fluorinated pyrimidine derivatives . Additionally, solvent selection (e.g., ethanol or 1,4-dioxane) and temperature control (60–80°C) are critical to minimize side reactions. Metal-free conditions, such as those described for fluorinated pyrimidines, can also be adapted to avoid contamination from transition-metal catalysts .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure and fluorine substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Single-crystal X-ray diffraction provides definitive confirmation of the crystal lattice and molecular geometry, as demonstrated in studies of structurally similar pyrimidine-thiones . For fluorinated compounds, ¹⁹F NMR chemical shifts (δ ~ -100 to -200 ppm) are particularly diagnostic .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under acidic (HCl), basic (NaOH), and neutral (phosphate buffer) conditions at 25–60°C. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while dynamic light scattering (DLS) evaluates aggregation in solution .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns) often arise from tautomerism or polymorphism. Researchers should employ variable-temperature NMR to probe tautomeric equilibria and synchrotron X-ray diffraction to identify polymorphic forms. Computational modeling (DFT or MD simulations) can predict stable tautomers and validate experimental observations .

Q. How can regioselective fluorination be achieved in pyrimidine-thione derivatives during late-stage functionalization?

  • Methodological Answer : Late-stage fluorination requires careful control of reaction kinetics. Electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous acetonitrile at 0–25°C preferentially target electron-deficient positions. For 6-fluoro derivatives, directing groups (e.g., thione or amino substituents) enhance regioselectivity. Kinetic isotopic effect (KIE) studies and in situ NMR monitoring help optimize conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For antimicrobial activity, use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Anticancer potential can be screened via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with fluorouracil as a positive control. Molecular docking against enzymes like thymidylate synthase or dihydrofolate reductase identifies potential mechanisms .

Q. How do solvent effects and substituent electronic properties influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in SNAr reactions, while electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the C-4 and C-6 positions. Hammett σ constants and computational Fukui indices quantify substituent effects. Kinetic studies under pseudo-first-order conditions reveal rate dependencies on solvent dielectric constant and nucleophile strength .

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